
(1-Phenylpiperidin-4-YL)methanamine
Overview
Description
(1-Phenylpiperidin-4-YL)methanamine is a chemical compound with the molecular formula C12H18N2 It is a piperidine derivative, characterized by the presence of a phenyl group attached to the piperidine ring
Mechanism of Action
Target of Action
Similar compounds like methenamine are known to act as urinary tract antiseptics .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
The hydrolysis of the compound to formaldehyde in acidic environments suggests that it may interfere with bacterial protein and nucleic acid structures .
Pharmacokinetics
Similar compounds like methenamine are known to be well absorbed in the gastrointestinal tract and excreted in the urine .
Result of Action
The result of the action of (1-Phenylpiperidin-4-YL)methanamine is the formation of formaldehyde in acidic environments, which possesses nonspecific antimicrobial activity by denaturing proteins and nucleic acids of bacteria .
Action Environment
The action of this compound is highly dependent on the pH of the environment. It is most effective in acidic environments where it can be hydrolyzed to formaldehyde .
Biochemical Analysis
Biochemical Properties
(1-Phenylpiperidin-4-YL)methanamine plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These interactions are essential for the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound acts as a substrate for these enzymes, influencing their activity and, consequently, the levels of neurotransmitters in the brain .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades. Additionally, it can affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of MAO, leading to increased levels of neurotransmitters. It can also activate certain receptors, triggering downstream signaling pathways that result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmitter levels and improve cognitive function. At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal benefits without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes such as MAO and COMT, influencing the metabolic flux of neurotransmitters. The compound can also affect metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. It is distributed to various tissues, where it can accumulate and influence local cellular functions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles within cells, such as the mitochondria or the endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications, which direct the compound to its site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylpiperidin-4-YL)methanamine typically involves the reaction of piperidine with benzylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: (1-Phenylpiperidin-4-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(1-Phenylpiperidin-4-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Comparison with Similar Compounds
(1-Methyl-4-phenylpiperidin-4-yl)methanamine: Similar in structure but with a methyl group instead of a phenyl group.
(1-Phenylpiperidin-4-yl)methanol: Contains a hydroxyl group instead of an amine group.
(1-Phenylpiperidin-4-yl)acetic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness: (1-Phenylpiperidin-4-YL)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
(1-Phenylpiperidin-4-YL)methanamine, also known as 1-phenyl-4-piperidinylmethanamine, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems and enzymes.
Key Mechanisms:
- Formation of Formaldehyde : In acidic environments, this compound hydrolyzes to produce formaldehyde, which exhibits broad-spectrum antimicrobial activity by denaturing proteins and nucleic acids in bacteria.
- Neurotransmitter Modulation : The compound influences neurotransmitter metabolism by acting as a substrate for enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), thereby affecting levels of dopamine, norepinephrine, and serotonin in the brain.
- Cell Signaling Alteration : It modulates cell signaling pathways through interactions with G-protein coupled receptors (GPCRs), leading to changes in gene expression and cellular function.
The compound's biochemical properties are pivotal for its biological activity:
Property | Description |
---|---|
Target Enzymes | MAO, COMT |
Cellular Effects | Alters gene expression and cell signaling pathways |
pH Dependency | Most effective in acidic environments for hydrolysis to formaldehyde |
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of derivatives related to this compound. For instance, derivatives with specific substituents demonstrated significant growth inhibition across various cancer cell lines.
Case Study Findings:
- Compounds 5a and 5d : Showed promising mean growth inhibition percentages against several cancer cell lines, including melanoma and renal cancer cells. These compounds were further tested for median inhibitory concentration (IC50) values, indicating their potential as anticancer agents .
Cancer Cell Line | Mean % Growth Inhibition at 10 µM |
---|---|
SK-MEL-5 (Melanoma) | 87.6 |
786-0 (Renal) | 90.2 |
MDA-MB-468 (Breast) | 116.6 |
Pharmacokinetics
This compound is well absorbed in the gastrointestinal tract and is excreted primarily through urine. Its pharmacokinetic profile suggests it can effectively reach its targets within biological systems.
Therapeutic Applications
The compound's potential therapeutic applications are extensive:
- Neurological Disorders : Ongoing research is exploring its use in developing new drugs targeting conditions like depression and anxiety due to its influence on neurotransmitter systems.
- Antimicrobial Agents : The production of formaldehyde positions it as a candidate for developing urinary tract antiseptics similar to methenamine.
- Cancer Treatment : The antiproliferative properties of derivatives indicate potential applications in oncology for treating various cancers .
Properties
IUPAC Name |
(1-phenylpiperidin-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12/h1-5,11H,6-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBWFEXXYDXJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301957 | |
Record name | 1-Phenyl-4-piperidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170353-35-2 | |
Record name | 1-Phenyl-4-piperidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170353-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-4-piperidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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